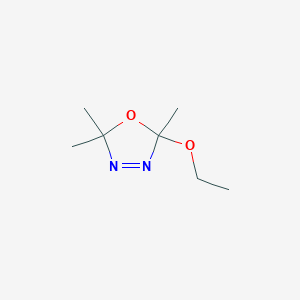
2-Ethoxy-2,5,5-trimethyl-2,5-dihydro-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,5,5-trimethyl-2,5-dihydro-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxy group and three methyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2,5,5-trimethyl-2,5-dihydro-1,3,4-oxadiazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction of an acylhydrazide with an ethyl ester under acidic conditions can yield the desired oxadiazole .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2,5,5-trimethyl-2,5-dihydro-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized compounds.
Scientific Research Applications
2-Ethoxy-2,5,5-trimethyl-2,5-dihydro-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-2,5,5-trimethyl-2,5-dihydro-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,3,4-oxadiazole: Lacks the ethoxy group, leading to different chemical properties.
2-Ethyl-2,5-dimethyl-1,3,4-oxadiazole: Similar structure but with an ethyl group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2,5,5-trimethyl-2,5-dihydro-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
87937-99-3 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-ethoxy-2,5,5-trimethyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H14N2O2/c1-5-10-7(4)9-8-6(2,3)11-7/h5H2,1-4H3 |
InChI Key |
UYFVMELPFMTTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(N=NC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















